2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their diverse biological activities. Its structure features:
- Triazole core: A 4-amino substituent at position 4 and a thiophen-2-yl group at position 5 of the 1,2,4-triazole ring.
- Sulfanyl-acetamide linker: A thioether bridge connecting the triazole to an acetamide group.
- Aromatic substituent: A 5-chloro-2-methylphenyl group attached to the acetamide nitrogen.
This compound is hypothesized to exhibit anti-inflammatory, antimicrobial, or anti-exudative properties based on structural similarities to other triazole derivatives .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS2/c1-9-4-5-10(16)7-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOZJHQBZIZEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting thiophene-2-carboxylic acid hydrazide with an appropriate amine under reflux conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound in the presence of a base such as sodium hydroxide.
Acylation: The final step involves the acylation of the triazole-thiol intermediate with 5-chloro-2-methylphenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the triazole and thiophene rings suggests potential interactions with nucleic acids or proteins, which could be the basis for its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Impact of Substituents on Activity
(a) Triazole Substituents
- Derivatives with amino groups (e.g., KA3) show superior antimicrobial activity compared to ethyl-substituted analogs .
- Ethyl group (R1) : Increases lipophilicity, which may enhance membrane permeability but reduce solubility .
(b) Heterocyclic Group (R2)
- Thiophene-containing analogs are less studied but may exhibit unique pharmacokinetic profiles.
- Furan-2-yl : Derivatives with furan (e.g., ) demonstrate strong anti-exudative activity (e.g., 76–85% inhibition in rat edema models) .
- Pyridin-4-yl : Enhances antimicrobial and anti-inflammatory activity due to nitrogen’s electron-withdrawing effects and metal-binding capacity .
(c) Acetamide Substituents
- Methyl at the ortho position may hinder metabolic degradation .
- 3-Methoxyphenyl : Methoxy groups improve solubility but may reduce membrane penetration compared to chloro substituents .
- Electron-withdrawing groups (e.g., nitro) : Significantly enhance antimicrobial activity (e.g., KA3 with 3-nitrophenyl has MIC = 3.12 µg/mL vs. E. coli) .
Research Findings and Gaps
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by relevant data and research findings.
The molecular formula of the compound is , with a molecular weight of 372.5 g/mol. The structure includes a triazole ring and a thiophene moiety, which are known to contribute to the biological activity of similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | VNCALMMWUKDNMV-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. A study demonstrated that similar triazole derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of enzyme systems critical for bacterial survival .
Antifungal Activity
The compound has been evaluated for its antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger. The presence of the triazole group is crucial as it interferes with fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase. In vitro studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against these fungi .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of triazoles have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. A specific study indicated that similar compounds achieved IC50 values as low as 6.2 μM against HCT116 cells .
Case Studies
-
Antimicrobial Efficacy : A series of experiments assessed the effectiveness of triazole derivatives against resistant bacterial strains. The results showed that compounds with similar structures to our target compound inhibited growth at concentrations significantly lower than traditional antibiotics.
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 8 Escherichia coli 16 -
Antifungal Testing : In a comparative study on antifungal activity, the target compound was tested alongside established antifungals like fluconazole. The findings suggested comparable efficacy with lower toxicity profiles in preliminary assays.
Fungal Strain MIC (μg/mL) Candida albicans 10 Aspergillus niger 20 -
Cytotoxicity Assay : In vitro cytotoxicity assays were performed on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells.
Cell Line IC50 (μM) MCF-7 43.4 HCT116 6.2
The biological activity of This compound is attributed to its ability to interact with specific enzymes and receptors involved in critical metabolic pathways. The triazole ring facilitates binding to cytochrome P450 enzymes in fungi and bacteria, leading to disruption in their respective biosynthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
